molecular formula C14H17F2N3O2S B4386970 Ethyl 4-[(3,5-difluorophenyl)carbamothioyl]piperazine-1-carboxylate

Ethyl 4-[(3,5-difluorophenyl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B4386970
M. Wt: 329.37 g/mol
InChI Key: QVACZTZJJBJBGB-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3,5-difluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a difluorophenyl group, and a carbonothioyl linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3,5-difluorophenyl)carbamothioyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, introduction of the difluorophenyl group, and the carbonothioyl linkage. Common reagents used in these reactions include ethyl chloroformate, 3,5-difluoroaniline, and piperazine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3,5-difluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(3,5-difluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3,5-difluorophenyl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s overall activity. The carbonothioyl linkage may play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(3,5-dichlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate
  • Ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate
  • Ethyl 4-{[(3,5-difluorophenyl)amino]carbonyl}-1-piperazinecarboxylate

Uniqueness

Ethyl 4-{[(3,5-difluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical and biological properties. The carbonothioyl linkage also distinguishes it from similar compounds, potentially affecting its reactivity and stability.

Properties

IUPAC Name

ethyl 4-[(3,5-difluorophenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O2S/c1-2-21-14(20)19-5-3-18(4-6-19)13(22)17-12-8-10(15)7-11(16)9-12/h7-9H,2-6H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVACZTZJJBJBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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